2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Description

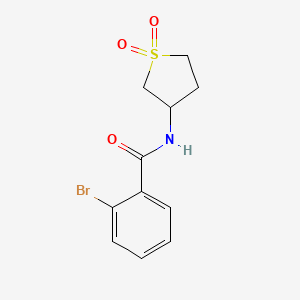

2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a brominated benzamide derivative characterized by a 2-bromo substituent on the benzamide core and a 1,1-dioxidotetrahydrothiophen-3-yl group attached to the nitrogen atom.

Properties

IUPAC Name |

2-bromo-N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c12-10-4-2-1-3-9(10)11(14)13-8-5-6-17(15,16)7-8/h1-4,8H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIVHOUOKFPDDBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the bromination of N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzamide ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfone group can undergo redox reactions, leading to the formation of sulfoxides or sulfides.

Coupling Reactions: The benzamide group can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using palladium acetate or palladium on carbon (Pd/C) as catalysts.

Major Products Formed

Substitution Reactions: Formation of azido or thiocyanato derivatives.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of sulfides.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it useful for creating more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.

- Oxidative Reactions: The dioxidotetrahydrothiophene group can undergo oxidation, leading to the generation of reactive intermediates useful in further synthesis.

Research has indicated that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies.

Biological Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which is particularly relevant in cancer treatment.

- Receptor Modulation: It can interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Case Studies:

- A study demonstrated its potential as an anticancer agent by showing effective inhibition of cell growth in breast (MCF-7) and lung (A-549) cancer cell lines with IC50 values indicating significant potency against these cells .

Medical Applications

The pharmacological potential of this compound is under investigation for its role as a therapeutic agent. Its unique structure suggests possible applications in drug development targeting specific diseases.

Therapeutic Potential:

- Investigations into its binding affinity with various biological targets are ongoing to optimize its therapeutic efficacy.

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for organic synthesis | Nucleophilic substitution reactions |

| Biology | Antimicrobial and anticancer properties | Inhibition of MCF-7 and A-549 cell lines |

| Medicine | Potential therapeutic agent | Ongoing studies on enzyme inhibition |

Mechanism of Action

The mechanism of action of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfone group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound may inhibit or activate certain biochemical pathways, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

- Positional Isomerism: 2-Bromo vs. 5-Bromo Substitution: The target compound’s 2-bromo substituent distinguishes it from analogs like 2-amino-N-substituted-5-bromobenzamides (e.g., 2-amino-N-cyclohexyl-5-bromobenzamide), where bromine occupies position 3. N-Substituent Variations:

- Sulfone vs. Alkyl/Aryl Groups :

The 1,1-dioxidotetrahydrothiophen-3-yl group contrasts with simpler N-substituents like cyclohexyl or benzyl in analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) . The sulfone group increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability . Bulkier Derivatives :

Compounds such as 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide feature an additional 4-methoxybenzyl group, introducing steric bulk that could hinder interactions with compact binding pockets compared to the target compound .Heterocyclic Modifications :

- Pyrazole vs. Tetrahydrothiophene Sulfone :

Derivatives like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide replace the sulfone group with a pyrazole ring. Computational studies (DFT) indicate that the sulfone moiety in the target compound enhances electrostatic stabilization, whereas pyrazole derivatives rely on aromatic π-interactions .

- Pyrazole vs. Tetrahydrothiophene Sulfone :

Physicochemical Properties

- Polarity and Solubility: The sulfone group increases hydrophilicity compared to non-polar substituents (e.g., cyclohexyl or benzyl). For example, elemental analysis data for a related cyclohexene-derived benzamide (C, 55.78%; H, 5.04%; N, 4.89%) suggests lower nitrogen content than sulfone-containing analogs, reflecting differences in molecular composition.

- Electronic Effects : The electron-withdrawing sulfone and bromo groups may reduce electron density on the benzamide ring, influencing reactivity in electrophilic substitution or metal-catalyzed reactions .

Biological Activity

2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a bromine atom, a dioxidotetrahydrothiophenyl group, and a benzamide core, which may contribute to its diverse pharmacological properties.

The molecular formula of this compound is C11H12BrN O3S, with a molecular weight of approximately 303.18 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C11H12BrN O3S |

| Molecular Weight | 303.18 g/mol |

| CAS Number | 620558-30-7 |

| InChI Key | KECUPNPBRBAMBF |

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.

Antifungal Properties

The compound has also shown antifungal activity in laboratory settings. Specific tests against common fungal strains indicate that it may inhibit fungal growth, suggesting its utility in antifungal therapies.

Anticancer Potential

One of the most intriguing aspects of this compound is its potential anticancer activity. Research indicates that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. Mechanistic studies are ongoing to elucidate the pathways involved.

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activity or receptor signaling pathways, leading to its observed biological effects.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. Results indicated a significant inhibition of bacterial growth compared to control groups.

- Antifungal Evaluation : A comparative analysis demonstrated that this compound exhibited higher antifungal activity against Candida albicans than standard antifungal agents.

- Cancer Cell Line Testing : In a study involving multiple cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in reduced cell viability and increased apoptosis rates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, and how can reaction conditions be tailored to improve yield?

- Methodology : The compound can be synthesized via amidation reactions using coupling agents like EDCl/HOBt. For example, 2-bromobenzoic acid can be activated with EDCl and reacted with 1,1-dioxidotetrahydrothiophen-3-amine under mild conditions (room temperature, overnight stirring). Solvent choice (e.g., DMF or dichloromethane) and stoichiometric ratios (1:1.2 acid-to-amine) are critical for maximizing yield . Alternative methods include electrooxidative amination, where iodine(III) reagents mediate C–H activation for direct coupling of amines to benzamide scaffolds .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing and validating the purity of this compound?

- Methodology :

- 1H/13C NMR : Confirm structural integrity by verifying peaks corresponding to the bromobenzene ring (δ 7.3–8.0 ppm), tetrahydrothiophene-dioxide protons (δ 3.0–4.5 ppm), and amide carbonyl (δ ~165 ppm) .

- LCMS : Monitor molecular ion peaks (e.g., m/z 320–350 range for brominated benzamides) and assess purity (>95%) using reverse-phase chromatography .

- Column Chromatography : Purify crude products using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the target compound .

Q. How can solubility challenges in aqueous and organic solvents be addressed during experimental design?

- Methodology : Due to the hydrophobic benzamide core, use polar aprotic solvents (DMF, DMSO) for dissolution. For biological assays, employ co-solvents like PEG-400 or cyclodextrin derivatives to enhance aqueous solubility. Pre-formulation studies with dynamic light scattering (DLS) can assess nanoparticle dispersion stability .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifying the tetrahydrothiophene-dioxide moiety in this benzamide derivative?

- Methodology : Systematically substitute the tetrahydrothiophene-dioxide group with analogs (e.g., sulfone-containing rings or heterocycles) and evaluate biological activity. For example, replacing the sulfone group with a ketone (as in N-(2-oxotetrahydrothiophen-3-yl) analogs) reduces metabolic stability but may enhance target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase or kinase targets .

Q. How do researchers resolve contradictions in biological activity data arising from structural analogs with minor substituent variations?

- Methodology : Discrepancies in activity (e.g., IC50 values) often stem from stereoelectronic effects or impurities. For instance, substituting bromine with chlorine at the ortho position (as in 3-chloro analogs) can alter steric hindrance, affecting receptor binding. Validate purity via HPLC-MS and replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies). Cross-reference crystallographic data (e.g., bond angles/rotational freedom) to explain activity differences .

Q. What crystallographic techniques and software (e.g., SHELX, ORTEP) are critical for determining the three-dimensional conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structural parameters (bond lengths, torsion angles) and validates the sulfone group geometry. ORTEP-III visualizes thermal ellipsoids to assess conformational flexibility. For example, the tetrahydrothiophene-dioxide ring adopts a chair conformation, with the sulfone group contributing to planarity. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.